ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a common structural motif in medicinal chemistry, and is substituted with several functional groups, including a chloro-fluoro aniline derivative and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the aniline derivative: The starting material, 3-chloro-4-fluoroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonyl derivative.
Acylation: The N-methylsulfonyl aniline derivative is then acylated with ethyl 4-piperidinecarboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Substitution: Substituted aniline derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Biological Studies: The compound can be used to study the effects of chloro-fluoro substitutions on biological activity.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The chloro-fluoro aniline moiety can enhance the compound’s binding affinity and specificity for these receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[2-(3-chloro-4-fluoroanilino)acetyl]piperidine-4-carboxylate: Lacks the N-methylsulfonyl group.
Ethyl 1-[2-(3-chloro-4-methylanilino)acetyl]piperidine-4-carboxylate: Substitutes the fluoro group with a methyl group.
Uniqueness
Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate is unique due to the presence of the N-methylsulfonyl group, which can enhance its solubility and stability. The combination of chloro and fluoro substituents also provides a unique electronic environment that can influence its biological activity and reactivity.
Properties
IUPAC Name |
ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O5S/c1-3-26-17(23)12-6-8-20(9-7-12)16(22)11-21(27(2,24)25)13-4-5-15(19)14(18)10-13/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYGNKUMWMETRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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